molecular formula C15H18BrNO2 B14002906 Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate

Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate

Katalognummer: B14002906
Molekulargewicht: 324.21 g/mol
InChI-Schlüssel: YNHAMFHSZCNLPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a benzyl group attached to a bicyclo[221]heptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carboxylate typically involves multiple steps One common method includes the bromination of 2-azabicyclo[22The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activity. The presence of the methyl ester and benzyl groups differentiates it from other similar compounds, offering unique opportunities for chemical modifications and applications .

Eigenschaften

Molekularformel

C15H18BrNO2

Molekulargewicht

324.21 g/mol

IUPAC-Name

methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate

InChI

InChI=1S/C15H18BrNO2/c1-19-15(18)12-7-11-9-17(14(12)13(11)16)8-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3

InChI-Schlüssel

YNHAMFHSZCNLPH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC2CN(C1C2Br)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.